2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine
Overview
Description
2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative and has shown promising results in various studies related to its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific receptors or enzymes in the target cells. The compound has been shown to inhibit the growth of cancer cells and the growth of various microbes, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine have been investigated in various studies. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbes. It has also been shown to have anti-inflammatory and antioxidant properties. These properties make the compound a potential candidate for the development of new drugs for various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine in lab experiments include its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and purify, making it a convenient choice for researchers. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
The potential applications of 2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine in various scientific research fields have opened up new avenues for further research. Some of the future directions for research include:
1. Investigating the compound's potential as a drug delivery agent for targeted drug delivery.
2. Studying the compound's interactions with specific receptors and enzymes to understand its mechanism of action.
3. Developing new derivatives of the compound with improved potency and selectivity.
4. Investigating the compound's potential for the treatment of various diseases, including cancer and microbial infections.
5. Studying the compound's potential as a ligand for various receptors to develop new drugs for specific targets.
Conclusion:
In conclusion, 2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine is a promising compound with potential applications in various scientific research fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the compound's potential and develop new drugs for various diseases.
Scientific Research Applications
2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine has shown potential applications in various scientific research fields. It has been investigated for its anticancer, antifungal, and antimicrobial activities. The compound has also been studied for its potential as a drug delivery agent and as a ligand for various receptors. The results of these studies have been promising and have opened up new avenues for further research.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-3-22-14(2)16(11-20-22)12-21-8-9-23-17(13-21)10-15-6-4-5-7-18(15)19/h4-7,11,17H,3,8-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXIDVYQGWZUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCOC(C2)CC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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